molecular formula C5H13NO2 B3054405 3,3-Dimethoxypropan-1-amine CAS No. 60185-84-4

3,3-Dimethoxypropan-1-amine

Cat. No. B3054405
CAS RN: 60185-84-4
M. Wt: 119.16 g/mol
InChI Key: RBBVSKSSGJYBJU-UHFFFAOYSA-N
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Description

3,3-Dimethoxypropan-1-amine, also known as 1-Amino-3,3-diethoxypropane, is a synthetic organic compound with the molecular formula C7H17NO2 . It has a molecular weight of 147.22 . It is used as an effective modulator of alginate and chitosan-based hydrogels and is effectively used for the delivery of bone marrow stromal cells (BMSCs) for regeneration of cartilage .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethoxypropan-1-amine consists of a three-carbon chain with two methoxy groups attached to the third carbon and an amine group attached to the first carbon . The SMILES string representation of the molecule is CCOC(CCN)OCC .


Physical And Chemical Properties Analysis

3,3-Dimethoxypropan-1-amine is a liquid at room temperature . It is miscible with water . The density of this compound is 0.91 g/mL at 25 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3,3-Dimethoxypropan-1-amine, focusing on six unique fields:

Pharmaceutical Intermediates

3,3-Dimethoxypropan-1-amine is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in the formation of complex molecules that can be used in drug development. For instance, it can be used in the synthesis of compounds with potential therapeutic applications, such as antiviral, antibacterial, and anticancer agents .

Organic Synthesis

In organic chemistry, 3,3-Dimethoxypropan-1-amine serves as a valuable building block for the synthesis of more complex organic molecules. Its amine group and dimethoxy functionality make it a versatile reagent in various chemical reactions, including nucleophilic substitution and condensation reactions. This makes it useful in the development of new synthetic methodologies and the creation of novel organic compounds .

Material Science

Researchers in material science explore the use of 3,3-Dimethoxypropan-1-amine in the development of new materials. Its chemical properties can be exploited to create polymers and other materials with specific characteristics, such as enhanced thermal stability or improved mechanical properties. These materials can have applications in various industries, including electronics, automotive, and aerospace .

Mechanism of Action

While the specific mechanism of action for 3,3-Dimethoxypropan-1-amine is not mentioned, it is known to be an effective modulator of alginate and chitosan-based hydrogels . This suggests that it may interact with these materials to modify their properties, potentially influencing their ability to support the growth and differentiation of bone marrow stromal cells.

Safety and Hazards

3,3-Dimethoxypropan-1-amine is classified as a skin corrosive substance (Skin Corr. 1B) . It has a flash point of 78 °C . The safety pictograms associated with this compound are GHS05, indicating that it is corrosive .

properties

IUPAC Name

3,3-dimethoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-7-5(8-2)3-4-6/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBVSKSSGJYBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475516
Record name 1-Propanamine, 3,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60185-84-4
Record name 1-Propanamine, 3,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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